An In-depth Technical Guide on the Chemical Properties of 1-(3,5-Dichloropyridin-2-yl)piperazine
An In-depth Technical Guide on the Chemical Properties of 1-(3,5-Dichloropyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-(3,5-dichloropyridin-2-yl)piperazine, a heterocyclic compound of interest in pharmaceutical research and development. This document collates available data on its physicochemical characteristics, synthesis, and spectral properties, presenting them in a structured format for ease of reference and comparison.
Chemical and Physical Properties
1-(3,5-Dichloropyridin-2-yl)piperazine is an off-white to light yellow solid.[1][2] It is classified as a bulk drug intermediate and is primarily used for pharmaceutical purposes.[2] The compound should be stored in a cool, dry place, with a recommended long-term storage temperature of 2-8°C.[2]
A summary of its key chemical and physical properties is presented in the table below. It is important to note that some of the listed values are predicted and have not been experimentally verified in the available literature.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Cl₂N₃ | [2] |
| Molecular Weight | 232.11 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [2] |
| Boiling Point | 366°C at 760 mmHg | [3] |
| Density | 1.327 g/cm³ | [3] |
| Refractive Index | 1.573 | [3] |
| Flash Point | 175.1°C | [3] |
| XLogP3 (Predicted) | 2.19180 | [3] |
| PSA (Polar Surface Area) | 28.2 Ų | [3] |
Synthesis Protocols
A common method for the synthesis of similar compounds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds.
A general workflow for the synthesis of N-arylpiperazines is depicted in the following diagram:
Experimental Protocol for a Related Compound: Synthesis of 3,5-Dichloro-2-arylpyridines via Suzuki-Miyaura Coupling
While not a direct synthesis of the title compound, the following protocol for the synthesis of 3,5-dichloro-2-arylpyridines illustrates a relevant cross-coupling methodology that could be adapted. This procedure utilizes a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
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2,3,5-Trichloropyridine
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Arylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Sodium carbonate (Na₂CO₃)
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Dimethylformamide (DMF)
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Distilled water
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Diethyl ether
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Silica gel for column chromatography
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Petroleum ether
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Ethyl acetate
Procedure:
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In a reaction vessel, combine Na₂CO₃ (2 mmol), Pd(OAc)₂ (0.5 mol%), 2,3,5-trichloropyridine (1 mmol), and the desired arylboronic acid (1.5 mmol).
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Add a solvent mixture of distilled water (3.5 mL) and DMF (3 mL).
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Stir the reaction mixture at 60°C for 12 hours.
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After cooling to room temperature, extract the reaction mixture four times with diethyl ether (4 x 10 mL).
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Combine the organic extracts and concentrate under reduced pressure.
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Purify the residue by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to afford the desired 3,5-dichloro-2-arylpyridine.
The following diagram illustrates the catalytic cycle for this type of reaction:
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR) for 1-(3,5-dichloropyridin-2-yl)piperazine are not available in the public domain. However, predicted mass spectrometry data has been reported.
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 232.04028 |
| [M+Na]⁺ | 254.02222 |
| [M-H]⁻ | 230.02572 |
| [M+NH₄]⁺ | 249.06682 |
| [M+K]⁺ | 269.99616 |
| [M]⁺ | 231.03245 |
Data from PubChemLite.[4]
Biological Activity
Specific biological activity and signaling pathway information for 1-(3,5-dichloropyridin-2-yl)piperazine has not been reported in the available literature. However, the piperazine moiety is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of piperazine have been shown to exhibit a variety of pharmacological activities, including but not limited to, antiviral, antibacterial, anticancer, and antifungal properties. The specific activity is highly dependent on the nature and position of the substituents on the piperazine ring. Further research is required to elucidate the specific biological targets and mechanisms of action of 1-(3,5-dichloropyridin-2-yl)piperazine.
Conclusion
1-(3,5-Dichloropyridin-2-yl)piperazine is a chemical intermediate with potential applications in the pharmaceutical industry. While some of its basic physicochemical properties have been reported, a comprehensive experimental characterization, including melting point, pKa, solubility, and detailed spectral data, is currently lacking in publicly accessible sources. Similarly, its specific biological activities and associated signaling pathways remain to be investigated. The synthesis of this compound can likely be achieved through established methods for N-arylpiperazine formation, such as the Buchwald-Hartwig amination. This technical guide serves as a summary of the currently available information and highlights the areas where further research is needed to fully characterize this compound.
